molecular formula C8H8BrN3O B1531632 1-(5-Bromopyridin-3-yl)imidazolidin-2-one CAS No. 1698143-08-6

1-(5-Bromopyridin-3-yl)imidazolidin-2-one

Cat. No. B1531632
CAS RN: 1698143-08-6
M. Wt: 242.07 g/mol
InChI Key: KTAJDKPPMKRHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-(5-Bromopyridin-3-yl)imidazolidin-2-one has been analyzed in several studies. For example, a research paper discusses the dihedral angle between the pyridine ring and imidazoline ring mean plane .

Scientific Research Applications

Antidiabetic Agent Development

The compound has been studied for its potential use in the treatment of type II diabetes mellitus. Researchers have synthesized derivatives that showed inhibitory activity against yeast α-glucosidase, an enzyme target for antidiabetic drugs .

Biochemical Reagent

As a biochemical reagent, it may be used in life science research as a biological material or organic compound. This could involve studies in biochemistry, molecular biology, or pharmacology .

Organic Synthesis

In the field of organic synthesis, such compounds are often used as intermediates or building blocks for more complex molecules. This can include the synthesis of pharmaceuticals, agrochemicals, and other industrially relevant chemicals .

Catalytic Synthesis Research

The compound could be involved in catalytic synthesis research, particularly in the formation of imidazolidin-2-one derivatives through various methods such as direct incorporation of carbonyl groups into 1,2-diamines or intramolecular hydroamination of linear urea derivatives .

properties

IUPAC Name

1-(5-bromopyridin-3-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-6-3-7(5-10-4-6)12-2-1-11-8(12)13/h3-5H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAJDKPPMKRHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-3-yl)imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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